molecular formula C8H8NaO5S B1598936 Sodium 5-formyl-2-methoxybenzenesulfonate CAS No. 5393-59-9

Sodium 5-formyl-2-methoxybenzenesulfonate

Cat. No.: B1598936
CAS No.: 5393-59-9
M. Wt: 239.20 g/mol
InChI Key: RXHQZEGVZGETFZ-UHFFFAOYSA-N
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Scientific Research Applications

Sodium 5-formyl-2-methoxybenzenesulfonate is utilized in several fields of scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Sodium 5-formyl-2-methoxybenzenesulfonate is classified under WGK 3, indicating a high hazard to water . The flash point is not applicable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-formyl-2-methoxybenzenesulfonate typically involves the sulfonation of 5-formyl-2-methoxybenzene. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-formyl-2-methoxybenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of sodium 5-formyl-2-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules. The sulfonate group enhances the compound’s solubility and stability in aqueous solutions, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 5-formyl-2-methoxybenzenesulfonate is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and solubility properties. These features make it a valuable compound in various research and industrial applications .

Properties

CAS No.

5393-59-9

Molecular Formula

C8H8NaO5S

Molecular Weight

239.20 g/mol

IUPAC Name

sodium;5-formyl-2-methoxybenzenesulfonate

InChI

InChI=1S/C8H8O5S.Na/c1-13-7-3-2-6(5-9)4-8(7)14(10,11)12;/h2-5H,1H3,(H,10,11,12);

InChI Key

RXHQZEGVZGETFZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

COC1=C(C=C(C=C1)C=O)S(=O)(=O)O.[Na]

5393-59-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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